molecular formula C5H8N4 B3381175 5-Azidopentanenitrile CAS No. 21994-41-2

5-Azidopentanenitrile

Cat. No. B3381175
CAS RN: 21994-41-2
M. Wt: 124.14 g/mol
InChI Key: ZRTVOGYLNRPLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Azidopentanenitrile involves several steps. The proton NMR spectrum of 2a is shown in Fig. S1. 1H NMR (400 MHz, CDCl3, 298K) δ (ppm): 1.75 (t, J = 4 Hz, 4H), 2.41 (t, J = 12 Hz, 2H), 3.37 (t,J = 12 Hz, 2H) .


Molecular Structure Analysis

The molecular structure of 5-Azidopentanenitrile can be analyzed using various techniques such as X-ray diffraction analysis, density functional theory (DFT) methods , and molecular model viewers .


Chemical Reactions Analysis

The chemical reactions involving 5-Azidopentanenitrile can be analyzed using various techniques such as titration analysis and quantitative chemical analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Azidopentanenitrile can be analyzed using various techniques such as those mentioned in the papers .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

5-Azidopentanenitrile derivatives, particularly S-2-amino-5-azolylpentanoic acids, have been explored for their potential in inhibiting nitric oxide synthases (NOS). The design of these compounds involves the treatment of various precursors with azoles and tetrazole, leading to the creation of potent inhibitors. For example, 2-amino-5-(imidazol-1-yl)pentanoic acid, a derivative, has shown significant inhibition against various NOS isoforms, including rat iNOS, rat nNOS, and a human-derived cNOS (Ulhaq et al., 1998).

Azido Groups as Water Sensors

The azido groups, found in compounds like 5-azidopentanenitrile, have been identified as specific water sensors. These groups are especially useful in biomolecular contexts due to their strong infrared absorption and clear spectral signals. Research on model compounds such as 5-azido,1-pentanoic acid has shown that these azido groups are sensitive to hydration, even in environments containing other H-bond donors, due to the high local density of H-bond donors in water. This property makes them valuable for investigating the presence and role of molecular water in various systems (Wolfshorndl et al., 2012).

Bonding Parameters and Magnetic Anisotropy

The azido ligand's influence on magnetic anisotropy has been studied in the context of a Co(II)-azido complex. This research provides insights into the ligand field of the azido ligand, showing it to behave as a strong σ and π donor. The study of this Co(II)-azido complex reveals significant information on the ligand's electronic structure and its effect on magnetic properties. This research helps in understanding the role of azido ligands in magnetochemistry, which can be applied to the development of magnetic materials and sensors (Schweinfurth et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Acetonitrile, mentions that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

5-azidopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-4-2-1-3-5-8-9-7/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVOGYLNRPLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391103
Record name 5-azidopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidopentanenitrile

CAS RN

21994-41-2
Record name NSC137896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-azidopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromovaleronitrile (48.6 g, 0.3 mol) in N, N-dimethylformamide (600 ml) was treated with sodium azide (23.4 g, 0.36 mol) and stirred at 100° C. for 4 h. The reaction mixture was cooled to 23° C. and diluted with water (500 ml); the resulting solution was extracted with ether (4×400 ml). The ether extracts were combined, washed with water (3×200 ml) and dried over anhydrous magnesium sulfate. The evaporation of ether under reduced pressure gave a yellow liquid which was distilled under high vacuum; bp 83°-4° C. (0.6 mm)1 ; 1Hmr (CDCl3) δ: 3.37 (2H, m, δ-H), 2.4 (2H, m, α-H) and 2.0-1.3 ppm (4H, β-H and γ-H).
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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